Home > Products > Screening Compounds P11953 > Pyrrolo[2,3-d]pyrimidine derivative 30
Pyrrolo[2,3-d]pyrimidine derivative 30 -

Pyrrolo[2,3-d]pyrimidine derivative 30

Catalog Number: EVT-10967896
CAS Number:
Molecular Formula: C31H33FN6O2S
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivative 30 is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a Janus Kinase inhibitor, which is relevant in treating various inflammatory and autoimmune diseases. The synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives have been widely studied, revealing methods that yield significant biological activity.

Source and Classification

Pyrrolo[2,3-d]pyrimidine derivatives are classified under heterocyclic compounds, which are characterized by the presence of at least one heteroatom in their ring structure. The specific derivative 30 is often referenced in patents and scientific literature focusing on its synthesis and applications in drug development. Notable sources include patents detailing its synthesis methods and biological evaluations .

Synthesis Analysis

Methods

The synthesis of pyrrolo[2,3-d]pyrimidine derivative 30 can be achieved through various methods:

  1. One-Pot Three-Component Reaction: This method involves reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide at elevated temperatures. This approach has shown to produce high yields efficiently .
  2. Phosphorus Oxychloride Method: A more traditional method involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in an aromatic solvent followed by the addition of a tertiary amine base. This method allows for better control over reaction conditions and improved yields compared to earlier techniques .

Technical Details

  • Reagents: Common reagents include arylglyoxals, uracil derivatives, phosphorus oxychloride, and tertiary amines such as diisopropylethylamine.
  • Conditions: Reactions are typically carried out under controlled temperatures ranging from ambient to 100 °C depending on the specific synthetic route employed.
Molecular Structure Analysis

Structure

Pyrrolo[2,3-d]pyrimidine derivative 30 features a bicyclic structure composed of a pyrrole ring fused to a pyrimidine ring. The molecular formula is often represented as CnHmNoC_nH_mN_o, where n, m, and o vary based on specific substitutions on the rings.

Data

  • Molecular Weight: The molecular weight varies with substitutions but typically falls within the range of 200-300 g/mol.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure.
Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivative 30 participates in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic substitution reactions.
  2. Hydrogenation: Asymmetric hydrogenation methods have been explored to enhance enantiomeric purity in certain derivatives .
  3. Formation of Salts: The compound can form salts with acids which may enhance solubility and stability for pharmaceutical applications.

Technical Details

  • Reaction Conditions: These reactions often require specific catalysts (e.g., palladium) and controlled environments to optimize yields.
  • Yield Optimization: Adjusting reagent ratios and reaction times significantly impacts product yield.
Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives function primarily as inhibitors of Janus Kinases (JAKs), key enzymes involved in signaling pathways that regulate immune responses. The mechanism involves binding to the ATP-binding site of JAKs, thereby inhibiting their activity and reducing downstream signaling that leads to inflammation.

Process and Data

  • Binding Affinity: These compounds exhibit varying degrees of binding affinity to different JAK isoforms.
  • Biological Activity: Studies have shown that certain derivatives can effectively reduce cytokine signaling pathways implicated in autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exist as white to off-white powders.
  • Melting Point: Many derivatives exhibit high melting points (>300 °C), indicating thermal stability.

Chemical Properties

  • Solubility: Solubility varies; many derivatives are soluble in organic solvents but less so in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography are used to assess purity and stability over time.

Applications

Pyrrolo[2,3-d]pyrimidine derivative 30 has significant applications in:

  1. Pharmaceutical Development: As a potential therapeutic agent for treating autoimmune diseases by inhibiting JAKs.
  2. Research Tools: Used in biochemical assays to study cytokine signaling pathways.
  3. Antimicrobial Agents: Some derivatives have shown antibacterial and antifungal properties .

The ongoing research into pyrrolo[2,3-d]pyrimidine derivatives continues to unveil new therapeutic potentials and applications across various fields of medicine and biology.

Introduction: Pyrrolo[2,3-d]pyrimidine Derivatives in Targeted Cancer Therapy

Structural Evolution of Pyrrolo[2,3-d]pyrimidine as Privileged Kinase Inhibitor Scaffolds

The pyrrolo[2,3-d]pyrimidine core has undergone significant structural optimization to enhance kinase affinity and selectivity. As a deaza-isostere of adenine, the scaffold inherently mimics ATP's hydrogen-bonding pattern, with N1 and N3 atoms forming critical hinge-region interactions with kinase domains. Early derivatives focused on simple substitutions at the C4 position, typically with arylaminogroups, to establish initial kinase selectivity profiles. Subsequent generations exploited additional vectorial opportunities:

  • C5 Modifications: Introduction of halogens (Cl, F) or aromatic/heteroaromatic groups enhanced hydrophobic packing in kinase accessory pockets. For instance, 6-chloro-7-deazapurine intermediates served as precursors for diverse C4-aminated derivatives [1].
  • N7 Functionalization: Alkylation (e.g., benzyl groups) or incorporation into bicyclic systems modulated solvent exposure and pharmacokinetic properties, reducing metabolic clearance while maintaining target engagement [4] [5].
  • C6 Diversification: Suzuki-Miyaura couplings enabled late-stage introduction of aryl, heteroaryl, or alkenyl groups, optimizing steric and electronic complementarity with resistant kinase mutants [5].

Structurally, the scaffold's planar geometry facilitates deep penetration into hydrophobic kinase pockets, while its synthetic accessibility allows combinatorial derivatization. Approved drugs like Ruxolitinib (JAK1/2 inhibitor), Tofacitinib (JAK3 inhibitor), and Baricitinib (JAK inhibitor) validate the clinical translatability of this chemotype. These agents typically retain the core hydrogen-bonding motif while leveraging peripheral substitutions for target specificity [3] [4].

Table 1: Clinically Approved Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Drug NamePrimary TargetsKey Structural FeaturesTherapeutic Indication
RuxolitinibJAK1/JAK2C4-cyclopentylamino, N7-methylpyrrolopyrimidineMyelofibrosis, Polycythemia vera
TofacitinibJAK3C4-piperidinylamino, N7-methylpiperidineRheumatoid arthritis
BaricitinibJAK1/JAK2C4-azetidine-sulfonamide, N7-ethylRheumatoid arthritis, Alopecia
RibociclibCDK4/CDK6C2-cyclopentyl, C4-aminopyrimidineBreast cancer

Rational Design Principles for Multi-Targeted Kinase Inhibition

The strategic design of multi-kinase inhibitors leverages conserved structural features across kinase families while exploiting subtle differences in pocket topology. Pyrrolo[2,3-d]pyrimidine derivatives achieve this through three-dimensional optimization:

  • Hinge-Binding Domain Optimization: The scaffold's N1-H and C3-N atoms form bidentate hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR, Glu640 in CDK2). Electron-withdrawing substituents at C6 enhance this interaction by increasing the core's electrophilicity [1] [8].
  • Linker Engineering: Flexible alkyl or acetamide linkers (e.g., -CH₂C(O)NH-) connect the core to distal pharmacophores, enabling access to hydrophobic back pockets. Optimal linker length (3–5 atoms) balances conformational flexibility with entropic penalties upon binding. For RET inhibition, 1,4-phenylacetamide linkers demonstrated superior potency over 1,3-substituted analogs due to improved vector alignment with the DFG motif [5].
  • Solvent-Front and Back-Pocket Extensions: Hydrophobic moieties (e.g., 3-tert-butyl-1H-pyrazole, 5-tert-butylisoxazole) inserted into allosteric pockets enhance selectivity. In RET inhibitors, these groups displaced the activation loop, stabilizing the inactive kinase conformation (Type II inhibition). Computational modeling confirmed that terminal aryl groups with para-trifluoromethoxy or ortho-chloro substituents improved hydrophobic contacts with Leu778 and Val804 residues [5] [9].

Table 2: Binding Interactions of Optimized Pyrrolo[2,3-d]pyrimidine Derivatives

DerivativeKinase TargetsKey Binding InteractionsInhibition IC₅₀
Compound 5kEGFR, Her2, VEGFR2, CDK2H-bond: Met793 (EGFR), Glu640 (CDK2); Hydrophobic: Leu718 (EGFR), Phe82 (CDK2)40–204 nM [1]
Compound 59RET-wt, RET V804MH-bond: Glu775, Asp892; Hydrophobic: Leu778, Val804 (back pocket)Low nM [5]
Compound 12iEGFR T790M/L858RCovalent bond: Cys797; H-bond: Met7930.21 nM (mutant) [8]
Compound 13bAxl/c-MetH-bond: hinge Met623 (Axl); Hydrophobic: Tyr591 (Axl), Leu1193 (c-Met)1.8 nM (Axl) [9]

Halogenation Strategies for Enhancing Binding Affinity and Selectivity

Halogen atoms (F, Cl, Br) are strategically incorporated at C5, C6, or aryl appendages to modulate electronic, steric, and hydrophobic properties:

  • C5/C6 Halogenation: Chloro or fluoro substituents induce electron-withdrawing effects, polarizing the pyrrolopyrimidine core to strengthen hinge hydrogen bonding. In RET inhibitors, C6-iodo derivatives served as synthetic handles for Suzuki couplings, enabling rapid diversification to aryl/heteroaryl groups with tuned steric bulk [5]. NMR studies confirmed that 2-bromo, 2-chloro, and 2-fluoro substitutions on benzylidene hydrazides induced significant downfield shifts (Δδ = 0.26–0.43 ppm), indicating enhanced electron density at critical binding regions [1].
  • Aromatic Ring Halogenation: Ortho-halogenation on pendant phenyl rings (e.g., 2-Cl, 2-Br) restricted bond rotation, pre-organizing the molecule for optimal target engagement. In multi-kinase inhibitors, 2-chlorobenzylidene derivatives (e.g., 5e, 5h) exhibited 3–5-fold improved potency over non-halogenated analogs against EGFR and CDK2. The halogen's size directly influenced selectivity: bulkier bromo groups enhanced VEGFR2 inhibition (IC₅₀ = 59 nM), while smaller fluoro groups preferred EGFR (IC₅₀ = 45 nM) [1] [2].
  • Halogen Bonding Interactions: Chlorine and bromine formed orthogonal halogen bonds with carbonyl oxygens (e.g., Thr854 in CDK2) or π-systems (e.g., Phe832 in EGFR), contributing 1–2 kcal/mol to binding energy. Molecular docking of compound 5k revealed a critical Br•••O=C interaction with Her2's Thr798, explaining its 10-fold selectivity over non-halogenated counterparts [1].

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 30

IUPAC Name

4-[4-[5-fluoro-2-methyl-3-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-N,N-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

Molecular Formula

C31H33FN6O2S

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C31H33FN6O2S/c1-17-5-6-26-20(11-17)12-27(41-26)30(39)36-24-14-21(32)13-22(18(24)2)28-23-15-25(35-29(23)34-16-33-28)19-7-9-38(10-8-19)31(40)37(3)4/h7,12-17H,5-6,8-11H2,1-4H3,(H,36,39)(H,33,34,35)

InChI Key

AFEUSBPUCPEXMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC(=C3C)C4=C5C=C(NC5=NC=N4)C6=CCN(CC6)C(=O)N(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.